(E)-3-[2-(N-acetyl-2-methylanilino)-4-chloro-1,3-thiazol-5-yl]-2-cyano-N-prop-2-enylprop-2-enamide
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Overview
Description
(E)-3-[2-(N-acetyl-2-methylanilino)-4-chloro-1,3-thiazol-5-yl]-2-cyano-N-prop-2-enylprop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a cyano group, and an enamide moiety, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-(N-acetyl-2-methylanilino)-4-chloro-1,3-thiazol-5-yl]-2-cyano-N-prop-2-enylprop-2-enamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the cyano group and the enamide moiety. Key reagents and catalysts are used to facilitate these transformations under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2-(N-acetyl-2-methylanilino)-4-chloro-1,3-thiazol-5-yl]-2-cyano-N-prop-2-enylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(E)-3-[2-(N-acetyl-2-methylanilino)-4-chloro-1,3-thiazol-5-yl]-2-cyano-N-prop-2-enylprop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-[2-(N-acetyl-2-methylanilino)-4-chloro-1,3-thiazol-5-yl]-2-cyano-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and cyano-enamide compounds. Examples are:
(E)-3-[2-(N-acetyl-2-methylanilino)-4-chloro-1,3-thiazol-5-yl]-2-cyano-N-prop-2-enylprop-2-enamide analogs: These compounds have slight modifications in their structure, such as different substituents on the thiazole ring.
Thiazole-based drugs: Compounds like thiamine (vitamin B1) and certain antibiotics share the thiazole ring structure.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-[2-(N-acetyl-2-methylanilino)-4-chloro-1,3-thiazol-5-yl]-2-cyano-N-prop-2-enylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-4-9-22-18(26)14(11-21)10-16-17(20)23-19(27-16)24(13(3)25)15-8-6-5-7-12(15)2/h4-8,10H,1,9H2,2-3H3,(H,22,26)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQWEHQPTCTXBF-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C2=NC(=C(S2)C=C(C#N)C(=O)NCC=C)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N(C2=NC(=C(S2)/C=C(\C#N)/C(=O)NCC=C)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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